

The Discovery and History of 5-Sulfonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Sulfonicotinic acid

Cat. No.: B1302950

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), occupies a niche position within the vast landscape of organic chemistry. While its direct historical discovery remains obscure in readily available literature, its existence is predicated on the challenging yet fundamental reaction of pyridine sulfonation. This technical guide provides an in-depth exploration of the historical context of pyridine sulfonation, details established experimental protocols for the synthesis of closely related sulfonated pyridines, and presents available physicochemical data for **5-sulfonicotinic acid**. Due to the limited specific information on its biological role, this document will focus on the chemical history and synthesis, providing a foundational understanding for researchers interested in this and similar compounds.

Introduction: The Challenge of Pyridine Sulfonation

The pyridine ring, a core structure in many pharmaceuticals and biologically active molecules, presents a significant challenge to electrophilic substitution reactions such as sulfonation. The electron-withdrawing nature of the nitrogen atom deactivates the ring, making it less susceptible to attack by electrophiles. This inherent lack of reactivity is further compounded by the fact that under the strongly acidic conditions required for sulfonation, the pyridine nitrogen is readily protonated, creating a positively charged pyridinium ion which is even more resistant to electrophilic attack.

This inherent difficulty sets the stage for understanding the historical context of the synthesis of compounds like **5-sulfonicotinic acid**.

Historical Perspective: The Pioneering Work on Pyridine Sulfonation

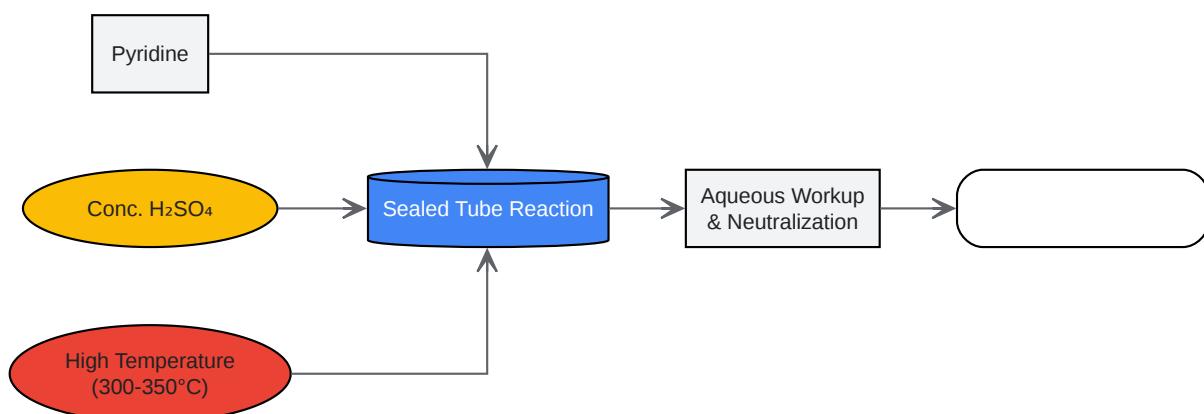
The first documented successful sulfonation of the parent pyridine ring was a landmark achievement in heterocyclic chemistry. In 1882, O. Fischer reported the synthesis of pyridine-3-sulfonic acid.^[1] This pioneering work, however, required extreme reaction conditions, heating pyridine with concentrated sulfuric acid in a sealed tube at temperatures ranging from 300 to 350°C for an extended period of 24 hours.^[1] Despite the harshness of the method, it provided a modest 50% yield of the 3-sulfonic acid derivative, demonstrating the feasibility of this transformation.

While the direct historical account of the first synthesis of **5-sulfonicotinic acid** (the sulfonation of nicotinic acid) is not readily found in surveyed historical chemical literature, the challenges faced by Fischer with the parent pyridine ring highlight the even greater difficulty expected when a deactivating carboxylic acid group is also present on the ring, as in nicotinic acid.

Synthesis of Sulfonated Pyridines: Methodologies and Protocols

Given the lack of a documented historical synthesis for **5-sulfonicotinic acid**, this section will detail a representative historical method for the closely related pyridine-3-sulfonic acid and a more contemporary, indirect approach that showcases the evolution of synthetic strategies.

Historical Method: Direct Sulfonation of Pyridine (Fischer, 1882)


This method, while historically significant, is rarely used today due to the severe conditions required.

Experimental Protocol:

- Pyridine is mixed with a large excess of concentrated sulfuric acid in a thick-walled sealed glass tube.

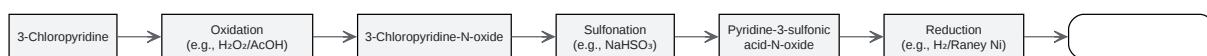
- A catalytic amount of mercury(II) sulfate can be added to facilitate the reaction.
- The sealed tube is heated in a furnace to 230-250°C for several hours.
- After cooling, the reaction mixture is carefully diluted with water and neutralized with a base, such as calcium carbonate or sodium hydroxide, to precipitate the product as its salt.
- The crude pyridine-3-sulfonic acid salt is then isolated by filtration and can be purified by recrystallization.

Logical Workflow for Historical Pyridine Sulfonation

[Click to download full resolution via product page](#)

Caption: Workflow of Fischer's 1882 pyridine sulfonation.

Modern Indirect Synthesis: From 3-Chloropyridine


Modern approaches often circumvent the harsh conditions of direct sulfonation by employing a more strategic, multi-step synthesis. An example is the synthesis of pyridine-3-sulfonic acid starting from 3-chloropyridine.

Experimental Protocol:

- Oxidation: 3-Chloropyridine is first oxidized to 3-chloropyridine-N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.

- **Sulfonylation:** The resulting 3-chloropyridine-N-oxide is then reacted with a sulfonylating agent. A common method involves heating with sodium bisulfite in an aqueous solution. The N-oxide group activates the pyridine ring towards nucleophilic substitution, facilitating the replacement of the chlorine atom with a sulfonyl group to form pyridine-3-sulfonyl-N-oxide.
- **Reduction:** The final step is the reduction of the N-oxide back to the pyridine. This is commonly accomplished by catalytic hydrogenation using a catalyst such as Raney nickel.

Logical Workflow for Modern Indirect Pyridine Sulfonation

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of pyridine-3-sulfonic acid.

Physicochemical Data of 5-Sulfonicotinic Acid

While a detailed historical discovery is elusive, **5-sulfonicotinic acid** is a known chemical entity available from commercial suppliers.

Property	Value	Reference
IUPAC Name	5-sulfopyridine-3-carboxylic acid	[2]
Synonyms	5-Sulfonicotinic acid, 5-Sulfopyridine-3-carboxylic acid	[2]
CAS Number	4833-92-5	[2]
Molecular Formula	C ₆ H ₅ NO ₅ S	[2]
Molecular Weight	203.17 g/mol	[2]

Spectroscopic Data

Specific experimental spectroscopic data for **5-sulfonicotinic acid** is not widely available in public databases. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated:

¹H NMR: The proton NMR spectrum in a solvent like D₂O would be expected to show three aromatic protons in the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid and sulfonic acid groups.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the carboxylic acid and sulfonic acid groups, as well as the carbon atoms in the pyridine ring, would have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

- O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹).
- C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).
- S=O stretching of the sulfonic acid group (in the regions of 1350-1470 cm⁻¹ and 1120-1180 cm⁻¹).
- C-N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the loss of functional groups such as -OH, -COOH, and -SO₃H.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not reveal any significant, well-characterized biological roles or signaling pathways for **5-sulfonicotinic acid**. It is likely that this compound is primarily a synthetic intermediate and has not been the subject of extensive biological investigation. Sulfonic acid moieties are utilized in drug design to improve water solubility and other pharmacokinetic properties, but there is no specific information to suggest that **5-sulfonicotinic acid** itself has therapeutic applications.

Conclusion

The history of **5-sulfonicotinic acid** is intrinsically linked to the broader and more challenging history of pyridine sulfonation. While the specific "moment of discovery" for this particular derivative is not clearly documented, the foundational work of chemists like O. Fischer laid the groundwork for the synthesis of such compounds. Modern synthetic methods offer more controlled and less hazardous routes to sulfonated pyridines. The available data characterizes **5-sulfonicotinic acid** as a stable chemical entity, though its biological significance remains largely unexplored. This guide provides a comprehensive overview based on available information, highlighting both what is known and the gaps that remain for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [The Discovery and History of 5-Sulfonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302950#discovery-and-history-of-5-sulfonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com